4-[9-chloro-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
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Overview
Description
N-{4-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound with a unique structure that includes a chlorinated thiophene ring and a dihydropyrazolobenzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, bases such as cesium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-{4-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL}-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrazolobenzoxazine derivatives and chlorinated thiophene-containing molecules. Examples include:
- 4-CHLORO-2-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL
- Thiazole derivatives
Uniqueness
N-{4-[9-CHLORO-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL}-N,N-DIMETHYLAMINE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its chlorinated thiophene ring and dihydropyrazolobenzoxazine core make it a versatile compound for various applications.
Properties
Molecular Formula |
C22H20ClN3OS |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-(9-chloro-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C22H20ClN3OS/c1-25(2)16-8-5-14(6-9-16)22-26-19(13-18(24-26)21-4-3-11-28-21)17-12-15(23)7-10-20(17)27-22/h3-12,19,22H,13H2,1-2H3 |
InChI Key |
CGPUYANGKHARBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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